![molecular formula C21H26O10 B12460237 5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-O-Glucosylhamaudol involves several key steps. One of the notable methods includes the Ca(OH)₂-catalyzed regioselective construction of a 6/6/6 tricyclic skeleton through an aldol reaction/annulation of phenolic enolate with 3-methyl-2-butenal . The construction of chiral centers at the 3’ position is achieved using Jacobsen’s asymmetric epoxidation reaction . This method provides a concise and rapid approach to synthesize sec-O-Glucosylhamaudol in a linear 8-step process with a 15% overall yield .
Industrial Production Methods
Industrial production methods for sec-O-Glucosylhamaudol are not extensively documented. the extraction from natural sources, such as the roots of Saposhnikovia divaricata, remains a primary method . The process involves crushing the roots, followed by extraction using solvents like ethanol or methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Sec-O-Glucosylhamaudol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of sec-O-Glucosylhamaudol, which retain the core structure but exhibit different functional groups .
Applications De Recherche Scientifique
Sec-O-Glucosylhamaudol has a wide range of scientific research applications:
Mécanisme D'action
Sec-O-Glucosylhamaudol exerts its effects primarily through the modulation of the μ-opioid receptor and the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) signaling . It also inhibits the activation of NF-κB and MAPKs pathways, which are crucial in the inflammatory response . The compound’s anti-inflammatory and analgesic effects are attributed to these molecular interactions .
Comparaison Avec Des Composés Similaires
Sec-O-Glucosylhamaudol is unique due to its specific structure and biological activities. Similar compounds include:
Prim-O-glucosylcimifugin: Another chromone derivative with anti-inflammatory properties.
Cimifugin: Known for its anti-inflammatory and analgesic effects.
11-Hydroxy-sec-O-glucosylhamaudol: A derivative with additional hydroxyl groups, enhancing its antioxidant activity.
These compounds share similar biological activities but differ in their specific molecular structures and the extent of their effects .
Propriétés
Formule moléculaire |
C21H26O10 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-hydroxy-2,2,8-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
Clé InChI |
QVUPQEXKTXSMKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


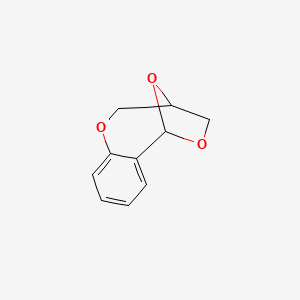
![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460168.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)
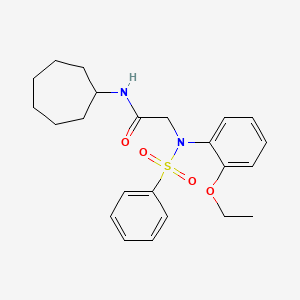
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12460199.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
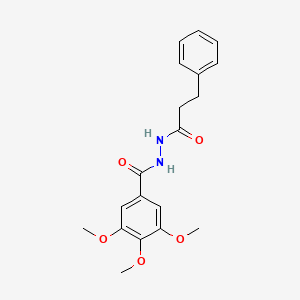
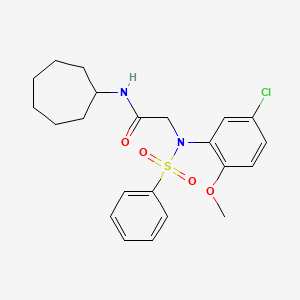
![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)
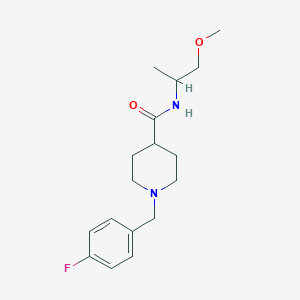
![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
